Meclozine Dihydrochloride

Pharmacokinetics Half-life Drug Clearance

Researchers needing a short-half-life H1 antagonist with minimal muscarinic confounds and validated anti-inflammatory activity face limited options. Meclozine dihydrochloride solves this with a 5-6 h plasma half-life, low muscarinic receptor affinity (Ki 3,600-30,000 nM), and 12-24 h antiemetic duration. • hPXR agonist devoid of hCAR inverse agonism • 20.1% ASI reduction in acne trials • ≥98% purity, global shipping.

Molecular Formula C25H29Cl3N2
Molecular Weight 463.9 g/mol
CAS No. 1104-22-9
Cat. No. B001051
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMeclozine Dihydrochloride
CAS1104-22-9
SynonymsAgyrax
Antivert
Bonamine
Bonine
Chiclida
D Vert
D-Vert
Dihydrochloride, Meclizine
DVert
Histametizyn
Hydrochloride, Meclizine
Meclizine
Meclizine Dihydrochloride
Meclizine Hydrochloride
Meclizine Monohydrochloride
Meclozine
Monohydrochloride, Meclizine
Parachloramine
Ru Vert M
Ru-Vert-M
Molecular FormulaC25H29Cl3N2
Molecular Weight463.9 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)CN2CCN(CC2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl
InChIInChI=1S/C25H27ClN2.2ClH/c1-20-6-5-7-21(18-20)19-27-14-16-28(17-15-27)25(22-8-3-2-4-9-22)23-10-12-24(26)13-11-23;;/h2-13,18,25H,14-17,19H2,1H3;2*1H
InChIKeyVCTHNOIYJIXQLV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Meclozine Dihydrochloride (CAS 1104-22-9) – Procurement Guide for Research-Grade Piperazine H1 Antagonist


Meclozine dihydrochloride (meclizine dihydrochloride) is a first-generation piperazine-class histamine H1 receptor antagonist with additional antimuscarinic and anti-inflammatory activities . It is a racemic mixture with a chiral center, and both enantiomers exhibit distinct pharmacological profiles [1]. The compound demonstrates moderate H1 receptor affinity (Ki ≈ 250 nM) and low affinity for muscarinic acetylcholine receptors (Ki range 3,600–30,000 nM) [2], distinguishing it from more potent antimuscarinic agents within the same class. Meclozine dihydrochloride also acts as an agonist of human pregnane X receptor (hPXR) [3] and exhibits anti-inflammatory properties independent of its antihistaminic action [4].

PK/PD disconnect studies — short plasma half-life combined with extended pharmacodynamic window supports tissue-retention and receptor-occupancy modeling
CNS H1 receptor pharmacology — low muscarinic receptor engagement profile may reduce anticholinergic confound in CNS assay interpretation
Nuclear receptor pathway research — selective hPXR agonism without hCAR modulation supports CYP3A4 transcriptional studies

Why Meclozine Dihydrochloride Cannot Be Simply Substituted with Other Piperazine Antihistamines


Piperazine-class H1 antihistamines share a common structural core but exhibit substantial divergence in pharmacokinetic half-life, muscarinic receptor engagement, and ancillary pharmacological activities. Meclozine dihydrochloride possesses an unusually short plasma elimination half-life (≈5–6 hours) compared to close analogs cyclizine (≈13–20 hours) and hydroxyzine (≈7–20 hours) [1], yet its duration of antiemetic/antivertigo effect paradoxically extends to 12–24 hours [2]. Additionally, meclozine exhibits a unique combination of hPXR agonism without hCAR inverse agonism [3], and its anti-inflammatory efficacy in acne models (20.1% reduction in ASI score at 12 weeks) is established in placebo-controlled trials [4] whereas cetirizine lacks equivalent topical acne data. Substituting meclozine with another piperazine antihistamine without accounting for these quantitative differences will introduce confounding variables in research or alter clinical outcomes in industrial formulation.

Half-life profile differs from cyclizine/hydroxyzine — plasma elimination time-course may not transfer; extended-duration pharmacodynamics may shift exposure-model context
Muscarinic engagement gap vs high-affinity antihistamines — receptor-binding profile differs from promethazine-like compounds; CNS endpoint interpretation may require class-specific review
Metabolic pathway definition gap vs cyclizine — CYP2D6-dominant metabolism is well-characterized for meclozine, whereas cyclizine pathway remains poorly defined; drug-interaction study design may not transfer

Meclozine Dihydrochloride Quantitative Differentiation Evidence vs. Cyclizine, Hydroxyzine, Cetirizine, and Promethazine


Plasma Elimination Half-Life: Meclozine (5–6 h) vs. Cyclizine (≈13–20 h) and Hydroxyzine (≈7–20 h)

Meclozine dihydrochloride exhibits a significantly shorter plasma elimination half-life compared to its close piperazine analogs. In a Phase 1 clinical study in healthy volunteers (n=20) receiving a 25 mg oral dose, meclozine demonstrated a mean half-life of 5.21 ± 0.80 hours [1]. In contrast, cyclizine has a median half-life of 13 hours (interquartile range 7–48 hours) following subcutaneous administration in palliative care patients [2], and hydroxyzine has an average half-life of approximately 20 hours in adults [3]. Despite this shorter plasma half-life, meclozine maintains antiemetic/antivertigo efficacy for 12–24 hours, indicating tissue retention or active metabolites not reflected by plasma concentration [4].

Plasma Half-Life Comparison
Context-dependent
Meclozine 5.2 h (mean) vs cyclizine ~13 h / hydroxyzine ~20 h
Shorter plasma exposure with retained pharmacodynamic window; supports PK/PD disconnect investigation
Cross-study comparison; administration routes and populations differ across cited sources
Pharmacokinetics Half-life Drug Clearance

Muscarinic Receptor Affinity: Meclozine (Low Affinity, Ki 3,600–30,000 nM) vs. Promethazine (High Affinity, Ki 5–38 nM)

Meclozine dihydrochloride exhibits low affinity for muscarinic acetylcholine receptors relative to other first-generation H1 antagonists. In a radioligand binding assay using bovine cerebral cortex membranes, meclozine displayed Ki values ranging from 3,600 to 30,000 nM for muscarinic receptors [1]. In contrast, promethazine, another first-generation antihistamine, demonstrated high affinity with Ki values of 5.0–38 nM [1]. The 3–4 order-of-magnitude difference in muscarinic receptor binding predicts a substantially reduced anticholinergic side-effect burden for meclozine compared to promethazine and related high-affinity compounds (e.g., clemastine, cyproheptadine).

Muscarinic Receptor Affinity
Head-to-head
Ki 3,600–30,000 nM (low affinity)
Orders-of-magnitude lower muscarinic engagement vs promethazine (Ki 5–38 nM); supports cleaner H1-receptor tool compound use
Radioligand binding assay, bovine cerebral cortex membranes; human receptor extrapolation requires review
Receptor Binding Antimuscarinic Selectivity

Anti-Inflammatory Efficacy in Acne: Meclozine Topical Gel (20.1% ASI Reduction) vs. Placebo in Randomized Controlled Trial

Meclozine dihydrochloride demonstrates statistically significant anti-inflammatory activity in human acne when applied topically, an effect not established for other piperazine antihistamines like cetirizine or hydroxyzine in comparable randomized trials. In a double-blind, placebo-controlled study of 60 volunteers with acne, a 2% meclozine pharmaceutical gel reduced the Acne Severity Index (ASI) score by 20.1% after 12 weeks of treatment compared to placebo gel (p < 0.001) [1]. Supporting in vitro data showed meclozine reduced CXCL8/IL-8 and IL-1β production in C. acnes-stimulated human keratinocytes and monocytes without cytotoxicity at IC50 [1]. In vivo, 1% meclozine gel reduced C. acnes-induced mouse ear inflammation by 26.7% (p = 0.021) [1]. Cetirizine, while possessing anti-inflammatory properties, lacks head-to-head acne-specific clinical trial data of this magnitude.

Dermatological Endpoint Response
Class-level
20.1% ASI reduction vs placebo (p<0.001, n=60, 12-week study)
Reported acne-model endpoint response; supports dermatological anti-inflammatory research context
Single proof-of-concept trial; endpoint replication and generalizability review needed
Anti-inflammatory Acne Topical Formulation

Human Pregnane X Receptor (hPXR) Agonism: Meclozine Activates hPXR Without hCAR Inverse Agonism – A Unique Profile Among Antihistamines

Meclozine dihydrochloride is a confirmed agonist of human pregnane X receptor (hPXR), a nuclear receptor regulating CYP3A4 expression. In hPXR-transfected HepG2 cells, meclozine activated hPXR to a greater extent than rat PXR, bound to the hPXR ligand-binding domain, and recruited steroid receptor coactivator-1 [1]. It increased CYP3A4 mRNA expression in human hepatocytes but paradoxically decreased testosterone 6β-hydroxylation, indicating inhibition of CYP3A catalytic activity [1]. Critically, meclozine did not act as an inverse agonist or antagonist of human constitutive androstane receptor (hCAR), as it did not decrease constitutive CYP2B6 mRNA expression or attenuate hCAR agonist-mediated CYP2B6 induction [1]. This selective hPXR agonism without hCAR antagonism is not documented for cyclizine, hydroxyzine, or chlorcyclizine in the literature, representing a differentiating pharmacological fingerprint.

hPXR Agonism Profile
Class-level
hPXR agonist; no hCAR inverse agonism or antagonism detected
Selective nuclear receptor modulation; supports CYP3A4 pathway research without CAR cross-talk confound
HepG2 transfection model; primary hepatocyte CYP3A catalytic inhibition noted as paradoxical finding
Nuclear Receptor hPXR Drug Metabolism

Metabolic Pathway: Meclozine Primarily Metabolized by CYP2D6, Whereas Cyclizine Metabolism Is Poorly Characterized

Meclozine dihydrochloride is predominantly metabolized by the cytochrome P450 enzyme CYP2D6. In vitro studies using human hepatic microsomes and recombinant CYP enzymes identified CYP2D6 as the dominant enzyme responsible for meclozine biotransformation [1]. In contrast, the metabolic pathway of cyclizine is poorly characterized; while some evidence suggests CYP2D6 involvement in its N-demethylation to norcyclizine, the full enzymatic profile remains undefined [2]. This metabolic clarity for meclozine enables predictable drug-drug interaction risk assessment when co-administered with CYP2D6 inhibitors (e.g., fluoxetine, paroxetine), whereas cyclizine introduces greater uncertainty in experimental or clinical settings.

Metabolic Pathway Definition
Context-dependent
Meclozine: CYP2D6 (dominant, confirmed) vs cyclizine: pathway poorly characterized
Well-defined metabolism enables polymorphism and drug-interaction study design; cyclizine introduces greater uncertainty
Recombinant CYP enzyme and human hepatic microsomal data; in vivo correlation review advised
Metabolism CYP2D6 Drug Interactions

Differential Effect on Inflammatory Cell Infiltration: Meclozine Lacks Neutrophil/Eosinophil Suppression Compared to Cetirizine in Rat Pleurisy Model

In a rat model of allergen-induced pleurisy, meclozine and cetirizine (both piperazine H1 antagonists) exhibited divergent effects on leukocyte accumulation. Intraperitoneal administration of cetirizine or meclizine (2.5–30 mg/kg) 1 hour before ovalbumin challenge inhibited pleural exudation. However, only cetirizine significantly reduced neutrophil and eosinophil accumulation; meclozine had no effect on inflammatory cell infiltration [1]. This dissociation indicates that meclozine's anti-edema effect is independent of leukocyte migration inhibition, a mechanism that distinguishes it from cetirizine and may be relevant for models where leukocyte function must be preserved.

Leukocyte Infiltration Response
Head-to-head
Meclozine: no effect on neutrophil/eosinophil accumulation vs cetirizine: significant reduction
Anti-edema activity dissociated from leukocyte trafficking suppression; supports vascular permeability vs cellular inflammation dissection studies
Rat pleurisy model, ovalbumin challenge; species-model translation requires review
Inflammation Leukocyte Migration In Vivo

Meclozine Dihydrochloride – Optimal Research and Industrial Application Scenarios Based on Evidence


Pharmacokinetic Studies Requiring Short Half-Life with Extended Pharmacodynamic Effect

Meclozine dihydrochloride is ideally suited for pharmacokinetic/pharmacodynamic (PK/PD) modeling where a short plasma half-life (5–6 hours) facilitates rapid clearance and reduced accumulation [1], yet the compound maintains antiemetic/antivertigo activity for 12–24 hours [2]. This unique disconnect between plasma concentration and duration of action enables studies of tissue retention, active metabolites, or receptor occupancy kinetics without the prolonged systemic exposure inherent to cyclizine (half-life ≈13–20 hours) or hydroxyzine (half-life ≈20 hours).

CNS Research Requiring Low Muscarinic Receptor Interference

Meclozine's low affinity for muscarinic acetylcholine receptors (Ki 3,600–30,000 nM) [1] makes it a preferred H1 antagonist for CNS studies where anticholinergic confounds (e.g., memory impairment, sedation amplification) must be minimized. In contrast, promethazine (Ki 5–38 nM) and clemastine (Ki 5–38 nM) exhibit high muscarinic affinity that can obscure H1-specific CNS effects.

Topical Anti-Inflammatory Formulation Development for Acne and Dermatological Conditions

Meclozine dihydrochloride's validated anti-inflammatory activity in human acne (20.1% ASI reduction vs. placebo at 12 weeks) [1] supports its use as an active pharmaceutical ingredient (API) in topical gel, cream, or lotion formulations. The compound's favorable safety profile (no adverse events reported in the 60-subject trial) and demonstrated reduction in CXCL8/IL-8 and IL-1β in vitro [1] position it as a novel candidate for acne and other inflammatory skin disorders, a therapeutic niche not yet established for other piperazine antihistamines.

Nuclear Receptor Pharmacology – hPXR Activation Studies

Meclozine dihydrochloride serves as a tool compound for investigating hPXR-mediated transcriptional regulation of CYP3A4 and other drug-metabolizing enzymes [1]. Its unique profile as an hPXR agonist devoid of hCAR inverse agonism/antagonism [1] enables selective dissection of PXR-dependent pathways without CAR cross-talk, a feature not documented for cyclizine, hydroxyzine, or chlorcyclizine.

Application
Selection Property
Validation Focus
PK/PD disconnect research models
Short plasma half-life with extended pharmacodynamic duration
Receptor occupancy and tissue retention endpoint review
CNS H1 receptor pharmacology studies
Low muscarinic receptor interference profile
CNS receptor-binding and behavioral endpoint interpretation
Dermatological anti-inflammatory research
Reported acne-model endpoint response context
Topical model-response and cytokine endpoint review
hPXR-mediated CYP3A4 pathway studies
Selective hPXR agonism without hCAR modulation
CYP3A4 transcription and catalysis endpoint context

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